methyl 3-[(4-methylphenyl)[(phenylcarbamoyl)methyl]sulfamoyl]thiophene-2-carboxylate
Description
methyl 3-[(4-methylphenyl)[(phenylcarbamoyl)methyl]sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a sulfamoyl group, and a carboxylate ester. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
methyl 3-[(2-anilino-2-oxoethyl)-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-15-8-10-17(11-9-15)23(14-19(24)22-16-6-4-3-5-7-16)30(26,27)18-12-13-29-20(18)21(25)28-2/h3-13H,14H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLNGWANUWJKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-methylphenyl)[(phenylcarbamoyl)methyl]sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with a sulfonamide derivative under specific conditions to introduce the sulfamoyl group. This is followed by esterification to form the carboxylate ester. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(4-methylphenyl)[(phenylcarbamoyl)methyl]sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
methyl 3-[(4-methylphenyl)[(phenylcarbamoyl)methyl]sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which methyl 3-[(4-methylphenyl)[(phenylcarbamoyl)methyl]sulfamoyl]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
- Methyl 2-oxo-2-phenylacetate
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
Compared to similar compounds, methyl 3-[(4-methylphenyl)[(phenylcarbamoyl)methyl]sulfamoyl]thiophene-2-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its versatility in various chemical reactions and its potential for diverse scientific applications .
Biological Activity
Methyl 3-[(4-methylphenyl)[(phenylcarbamoyl)methyl]sulfamoyl]thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a thiophene ring, a sulfamoyl group, and a carbamoyl moiety, which contribute to its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiophene have been shown to possess significant antibacterial and antifungal activities. The sulfamoyl group is often associated with enhanced solubility and bioactivity against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| Thiophene Derivative A | Antibacterial (E. coli) | |
| Thiophene Derivative B | Antifungal (Candida albicans) |
Anticancer Potential
Research into the anticancer potential of this compound has revealed promising results. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to induce apoptosis.
- Case Study : In vitro studies showed that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting significant anticancer activity.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The presence of the sulfamoyl group enhances its interaction with target proteins, potentially leading to altered signaling pathways in cancer cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption in gastrointestinal tract.
- Distribution : High distribution volume indicating extensive tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Renal excretion as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
